molecular formula C27H52NaO8P B591232 Sodium (2R)-2,3-bis(dodecanoyloxy)propyl hydrogen phosphate CAS No. 108321-06-8

Sodium (2R)-2,3-bis(dodecanoyloxy)propyl hydrogen phosphate

Cat. No. B591232
CAS RN: 108321-06-8
M. Wt: 558.7
InChI Key: CIOHBYXGWWPOIS-VQIWEWKSSA-M
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Description

Sodium (2R)-2,3-bis(dodecanoyloxy)propyl hydrogen phosphate (Na-DDPA) is a novel phospholipid that has been recently identified as a potential therapeutic agent for a variety of medical conditions. It is a derivative of the well-known phospholipid, phosphatidic acid (PA), and is composed of two long-chain fatty acids and a phosphate group. Na-DDPA has been studied for its potential applications in medical research, drug delivery, and biotechnology.

Scientific Research Applications

Drug Delivery Systems

This compound is a phospholipid that can be used in the formulation of drug delivery systems such as liposomes . Liposomes are spherical vesicles that can encapsulate drugs, enhancing their stability and bioavailability. They can also control the release of the drug, improving its therapeutic effect .

Micelle Formation

The compound can form micelles in aqueous solutions . Micelles are aggregates of surfactant molecules dispersed in a liquid colloid. They play a crucial role in the absorption of fat-soluble vitamins and lipids .

Artificial Membranes

1,2-dilauroyl-sn-glycero-3-phosphate (sodium salt) can be used in the creation of artificial membranes . These membranes can be used in research to study the properties and functions of natural biological membranes .

Phase Behavior Studies

The compound can be used in phase behavior studies . It can form different phases such as aqueous micellar phase, hexagonal phase, bicontinuous cubic phase, and lamellar phase with increasing surfactant concentration .

Biochemical Research

This compound can be used in biochemical research, particularly in studies involving lipid biochemistry . It can be used to study the role of phosphatidic acids in various biological processes .

Colonic Drug Delivery

The compound has been used in the fabrication and biological evaluation of hydroxy propyl β-cyclodextrin-g-poly (acrylic acid)/gelatin (HP-β-CD-g-poly (AA)/gelatin) semi-interpenetrating networks (semi-IPN) for colonic delivery of dexamethasone sodium phosphate (DSP) .

properties

IUPAC Name

sodium;[(2R)-2,3-di(dodecanoyloxy)propyl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H53O8P.Na/c1-3-5-7-9-11-13-15-17-19-21-26(28)33-23-25(24-34-36(30,31)32)35-27(29)22-20-18-16-14-12-10-8-6-4-2;/h25H,3-24H2,1-2H3,(H2,30,31,32);/q;+1/p-1/t25-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIOHBYXGWWPOIS-VQIWEWKSSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCCCCCCCCCC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)[O-])OC(=O)CCCCCCCCCCC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H52NaO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60677116
Record name Sodium (2R)-2,3-bis(dodecanoyloxy)propyl hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

558.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

108321-06-8
Record name Sodium (2R)-2,3-bis(dodecanoyloxy)propyl hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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